1H-Imidazolium, 1-butyl-3-ethenyl-, chloride
Description
Evolution and Significance of Ionic Liquids in Contemporary Chemical Research
Ionic liquids (ILs) are a class of salts that exist in a liquid state at temperatures below 100°C. Their history dates back to the early 20th century, but it is in recent decades that they have garnered significant attention as potential replacements for volatile organic compounds (VOCs) in a vast array of chemical processes. The evolution of ionic liquids can be broadly categorized into generations, each defined by the refinement of their properties and the expansion of their applications.
Early ionic liquids were often air and water sensitive, limiting their practical use. However, the development of air- and water-stable ILs, predominantly based on the imidazolium (B1220033) cation, marked a pivotal moment in their history. This breakthrough opened the door to their exploration in diverse fields such as catalysis, electrochemistry, and materials science. Their significance in modern research stems from a unique combination of properties including negligible vapor pressure, high thermal stability, and tunable solvency. These characteristics not only offer a greener alternative to traditional solvents but also enable novel chemical transformations and the creation of materials with enhanced functionalities.
Functionalized Imidazolium Cations: Design Principles and Emerging Properties
The versatility of imidazolium-based ionic liquids lies in the ability to modify their properties through the introduction of functional groups onto the cation. This "task-specific" design allows for the fine-tuning of characteristics such as polarity, viscosity, and reactivity. The design principles for functionalized imidazolium cations revolve around the strategic selection of substituents at the N1 and N3 positions of the imidazolium ring.
Common modifications include varying the length of alkyl chains, which influences the van der Waals interactions and, consequently, the physical properties of the ionic liquid. The introduction of functional groups such as hydroxyl, ether, or amino moieties can impart specific chemical reactivity or enhance interactions with other molecules. The incorporation of a polymerizable group, such as a vinyl (ethenyl) substituent, transforms the ionic liquid into a monomer, capable of forming polymeric ionic liquids (PILs). These PILs combine the intrinsic properties of ionic liquids with the mechanical stability and processability of polymers, leading to the development of advanced materials for applications ranging from gas separation membranes to solid-state electrolytes.
Contextualization of 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride within Vinyl-Substituted Ionic Liquids
This compound, also known as 1-butyl-3-vinylimidazolium chloride, is a prime example of a functionalized ionic liquid. It belongs to the subclass of vinyl-substituted imidazolium ionic liquids, which are distinguished by the presence of a C=C double bond. This vinyl group is the key to its utility as a monomer in polymerization reactions.
Scope and Research Imperatives for this compound
The research interest in this compound is primarily driven by its role as a building block for functional polymers. The ability to polymerize this ionic liquid opens up avenues for creating novel materials with tailored properties. Current research imperatives focus on several key areas:
Polymer Synthesis and Characterization: A significant portion of research is dedicated to the synthesis of homopolymers and copolymers from 1-butyl-3-vinylimidazolium chloride. This includes exploring different polymerization techniques, such as free radical polymerization, and characterizing the resulting polymers' thermal, mechanical, and electrochemical properties.
Advanced Materials for Catalysis: The immobilization of catalytically active species within a polymeric matrix derived from this ionic liquid is a promising area of investigation. Such materials can act as recyclable and highly efficient catalysts for various chemical transformations, including CO2 reduction. rsc.orgrsc.org
Biocomposite Materials: The use of 1-butyl-3-vinylimidazolium chloride in the fabrication of biocomposite materials is being explored. Its ability to interact with natural fibers and form a polymeric matrix offers a pathway to creating sustainable and high-performance materials. dtic.mil
Electrolyte Applications: The ionic nature of polymers derived from this ionic liquid makes them potential candidates for use as solid-state electrolytes in batteries and other electrochemical devices. Research is focused on optimizing their ionic conductivity and electrochemical stability.
The continued exploration of this compound is expected to yield further innovations in materials science, green chemistry, and energy storage.
Detailed Research Findings
Recent studies have highlighted the utility of this compound in various applications, underscoring its versatility as a functional monomer.
Synthesis and Characterization
The synthesis of 1-butyl-3-vinylimidazolium chloride is typically achieved through the quaternization of 1-vinylimidazole (B27976) with 1-chlorobutane (B31608). A detailed synthesis involves refluxing a solution of 1-chlorobutane and 1-vinylimidazole, often in a solvent like acetonitrile (B52724), for an extended period. dtic.mil The resulting product can be purified by precipitation in a non-solvent such as ethyl acetate. dtic.mil
Table 1: Synthesis and Spectroscopic Data for this compound
| Parameter | Details |
|---|---|
| Starting Materials | 1-vinylimidazole and 1-chlorobutane |
| Reaction Conditions | Reflux in acetonitrile for approximately 23 days at 80 °C. dtic.mil |
| Purification | Precipitation from ethyl acetate. dtic.mil |
| ¹H-NMR (400MHz, D₂O) δ (ppm) | 7.585 (1H, d, N+=CH-N), 7.392 (1H, s, CH=CH-N+), 6.961 (1H, m, N-CH=CH), 5.593 (1H, d, CH₂=CH-N), 5.246 (2H, d, CH₂=CH), 4.057 (2H, t, N+-CH₂-CH₂), 1.691 (2H, m, N+-CH₂-CH₂-CH₂), 0.824 (3H, t, -CH₃). dtic.mil |
Applications in Polymer Chemistry
A significant body of research focuses on the polymerization of 1-butyl-3-vinylimidazolium chloride to create poly(ionic liquid)s (PILs). These PILs have been investigated for a range of applications:
Co-catalysts for CO₂ Transformation: Novel ionic liquid-based polymeric materials have been developed through the radical copolymerization of 1-butyl-3-vinylimidazolium chloride with photocatalytically active metal complexes. rsc.orgrsc.org The resulting crosslinked polymeric framework serves to immobilize the molecular catalysts, while the imidazolium units themselves act as co-catalysts in the reduction of CO₂. rsc.orgrsc.org
Adsorbents: 1-butyl-3-vinylimidazolium chloride has been synthesized and grafted onto polymer surfaces to create adsorbents for the removal of contaminants from aqueous solutions. researchgate.net
Initiator Systems for Polymerization: Poly(ionic liquid)s prepared via the radical polymerization of 1-butyl-3-vinylimidazolium chloride have been employed as part of an initiator system with AlCl₃ for the synthesis of polyisobutylene. unisa.it This approach is being explored as a greener alternative to existing industrial processes. unisa.it
Ionic Hydrogels: This ionic liquid has been used as a monomer in the synthesis of polyampholyte hydrogels, which have potential applications in various fields due to their stimuli-responsive properties. uc.pt
Table 2: Applications of this compound in Research
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Catalysis | Co-catalyst in photocatalytic CO₂ reduction. rsc.orgrsc.org | The polymeric framework immobilizes the primary catalyst, and the imidazolium units enhance the catalytic activity. rsc.orgrsc.org |
| Environmental Remediation | Component of a polymer-grafted adsorbent. researchgate.net | Demonstrated high removal efficiency for certain pollutants from water. researchgate.net |
| Polymer Synthesis | Component of an initiator system for isobutylene (B52900) polymerization. unisa.it | Offers a potentially safer and more environmentally friendly route to polyisobutylene. unisa.it |
| Biomaterials | Monomer for polyionic biocomposite materials. dtic.mil | Contributes to the formation of advanced materials through processes like Natural Fiber Welding. dtic.mil |
| Smart Materials | Cationic monomer in polyampholyte hydrogels. uc.pt | The resulting hydrogels exhibit stimuli-responsive swelling behavior. uc.pt |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-butyl-3-ethenyl-1,2-dihydroimidazol-1-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.ClH/c1-3-5-6-11-8-7-10(4-2)9-11;/h4,7-8H,2-3,5-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOSFHSGNSJLLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[NH+]1CN(C=C1)C=C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10798143 | |
| Record name | 1-Butyl-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10798143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
657394-63-3 | |
| Record name | 1-Butyl-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10798143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1h Imidazolium, 1 Butyl 3 Ethenyl , Chloride
Direct Synthesis Routes for 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride
The primary route for synthesizing 1-butyl-3-vinylimidazolium chloride is through a direct quaternization reaction, which is a well-established method for producing imidazolium-based ionic liquids. researchgate.net
The formation of the 1-butyl-3-vinylimidazolium cation is achieved via a nucleophilic substitution reaction, specifically an N-alkylation or quaternization process. nih.govnih.gov In this synthesis, the nitrogen atom of a substituted imidazole (B134444) acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide.
For the synthesis of 1-butyl-3-vinylimidazolium chloride, the reaction proceeds between 1-vinylimidazole (B27976) and 1-chlorobutane (B31608). nih.gov The lone pair of electrons on the N-3 nitrogen of the 1-vinylimidazole ring attacks the partially positive carbon atom of the butyl group in 1-chlorobutane, which is bonded to the electronegative chlorine atom. This forms a new carbon-nitrogen bond and results in the positively charged 1-butyl-3-vinylimidazolium cation and the displaced chloride anion. mdpi.com This SN2 mechanism is a common and efficient pathway for creating the quaternary ammonium (B1175870) structure characteristic of the imidazolium (B1220033) cation. mdpi.com
The efficiency and yield of the synthesis of 1-butyl-3-vinylimidazolium chloride are highly dependent on the optimization of several key reaction parameters. While specific studies on this exact compound are detailed in proprietary literature, extensive research on analogous compounds like 1-butyl-3-methylimidazolium chloride provides a clear framework for optimization. nih.govrsc.org Critical factors include reaction temperature, duration, stoichiometry of reactants, and the choice of solvent.
For instance, a typical synthesis for a similar imidazolium chloride involves reacting equimolar amounts of the starting imidazole and alkyl chloride at an elevated temperature (e.g., 60°C) for an extended period, such as 48 hours, often under reflux to prevent the loss of volatile reactants. nih.gov Another approach involves using a slight excess of the alkylating agent (1-chlorobutane) and refluxing at a higher temperature (~110°C) for a shorter duration of 24 hours to drive the reaction to completion and achieve a high yield, often around 86%. rsc.org The reaction can be performed in a solvent like toluene (B28343) or, in some cases, neat (without a solvent). rsc.org Systematic optimization using methodologies like one-variable-at-a-time (OVAT) can be employed to determine the ideal conditions for maximizing yield and purity. researchgate.net
| Parameter | Typical Range/Condition | Rationale and Impact on Yield |
|---|---|---|
| Temperature | 60°C - 110°C | Higher temperatures increase the reaction rate but can lead to side products or degradation if too high. nih.govrsc.org |
| Reaction Time | 24 - 48 hours | Sufficient time is required for the reaction to reach completion; this is often inversely related to temperature. nih.govrsc.org |
| Reactant Ratio (Imidazole:Alkyl Halide) | 1:1 to 1:1.1 | An equimolar ratio is common. A slight excess of the alkyl halide can help maximize the conversion of the imidazole. nih.govrsc.org |
| Solvent | Toluene or Neat (Solvent-free) | A solvent can help with heat transfer and solubility, but solvent-free conditions are often preferred for greener synthesis. rsc.org |
Achieving high purity of 1-butyl-3-vinylimidazolium chloride is crucial for its subsequent use, particularly in polymerization. After the initial synthesis, the crude product often contains unreacted starting materials and colored impurities. A multi-step purification process is therefore employed.
A common first step is to wash the product with a solvent in which the ionic liquid is insoluble, such as ethyl acetate. nih.gov This effectively removes non-polar, unreacted 1-chlorobutane and 1-vinylimidazole. The product, which may be an oil or a semi-solid, is then separated. For further purification, recrystallization from a suitable solvent like acetonitrile (B52724) can be performed to yield a white crystalline solid. rsc.org To remove colored impurities, the product can be dissolved in a solvent (e.g., water) and treated with activated or decolorizing charcoal, followed by heating and filtration. rsc.orggoogle.com Finally, to remove any residual volatile solvents or water, the purified product is dried under high vacuum, often with gentle heating (e.g., at 60-65°C). nih.govgoogle.com Advanced techniques such as supercritical CO2 extraction have also been explored for the purification of similar ionic liquids. researchgate.net
| Technique | Purpose | Typical Implementation |
|---|---|---|
| Solvent Washing | Remove unreacted starting materials and non-polar impurities. | Washing the crude product with ethyl acetate. nih.gov |
| Recrystallization | Achieve high purity and obtain a crystalline solid. | Dissolving in a minimal amount of hot acetonitrile and cooling to crystallize. rsc.org |
| Charcoal Treatment | Remove colored impurities. | Heating the product in a solution with decolorizing charcoal, followed by filtration. google.com |
| Vacuum Drying | Remove residual solvents and water. | Heating the solid product under high vacuum for several hours. nih.gov |
| Filtration | Separate the solid product from liquid or remove solid impurities (like charcoal). | Used after precipitation, crystallization, or charcoal treatment. nih.govgoogle.com |
Post-Synthetic Derivatization and Functionalization Strategies
The structure of 1-butyl-3-vinylimidazolium chloride allows for a variety of post-synthetic modifications to tailor its properties for specific applications. These strategies primarily involve exchanging the chloride anion or functionalizing the cation.
The properties of an ionic liquid can be significantly altered by exchanging its anion. researchgate.net The chloride anion in 1-butyl-3-vinylimidazolium chloride is a good leaving group and can be readily replaced through anion metathesis or exchange reactions. researchgate.netrsc.org This process allows for the fine-tuning of physicochemical properties such as solubility, viscosity, thermal stability, and conductivity. researchgate.netnih.govrsc.org
The anion exchange is typically carried out by reacting the chloride salt with a metal salt of the desired anion. For example, reacting 1-butyl-3-vinylimidazolium chloride with potassium tetrafluoroborate (B81430) (KBF₄) or potassium hexafluorophosphate (B91526) (KPF₆) in a suitable solvent like water or dichloromethane (B109758) results in the precipitation of potassium chloride (KCl). rsc.org The insoluble KCl is then removed by filtration, and the new ionic liquid with the BF₄⁻ or PF₆⁻ anion is isolated from the filtrate. The completeness of the chloride removal is often verified by a silver nitrate (B79036) test on the aqueous washings. rsc.org This versatility provides a platform for creating a wide array of ionic liquids with tailored properties from a single cationic precursor. researchgate.net
| Starting Ionic Liquid | Reagent | Resulting Ionic Liquid | Anticipated Change in Property |
|---|---|---|---|
| 1-Butyl-3-vinylimidazolium chloride | Potassium tetrafluoroborate (KBF₄) | 1-Butyl-3-vinylimidazolium tetrafluoroborate | Increased hydrophobicity and thermal stability. |
| 1-Butyl-3-vinylimidazolium chloride | Potassium hexafluorophosphate (KPF₆) | 1-Butyl-3-vinylimidazolium hexafluorophosphate | Significantly increased hydrophobicity and electrochemical stability. |
| 1-Butyl-3-vinylimidazolium chloride | Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) | 1-Butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide | High thermal stability, low viscosity, and high hydrophobicity. |
The most significant site for functionalization on the 1-butyl-3-vinylimidazolium cation is the vinyl (-CH=CH₂) group on the N-3 position. This unsaturated side-chain is readily available for polymerization via free-radical or other polymerization methods to produce poly(1-butyl-3-vinylimidazolium chloride), a poly(ionic liquid) (PIL). researchgate.net PILs combine the unique properties of ionic liquids with the mechanical stability and processability of polymers. researchgate.net
Further functionalization can occur on the resulting polymer. For instance, the properties of the PIL can be tuned through post-polymerization anion exchange reactions. researchgate.net Another potential site for modification is the butyl chain, although this is less common than modifying the vinyl group. At elevated temperatures, the imidazolium ring itself can be deprotonated at the C2 position to form an N-heterocyclic carbene (NHC). mdpi.commdpi.com This highly reactive intermediate can then participate in various reactions, leading to the formation of new covalently bonded structures, which can be considered a form of cation functionalization. mdpi.com Substitution at the 2-position of the imidazolium ring with a group like methyl has been shown to significantly impact the thermal characteristics and inter-ionic interactions of the corresponding polymers. mdpi.com
Synthesis of Analogous Compounds for Comparative Studies
The synthesis of analogues of this compound, also known as 1-butyl-3-vinylimidazolium chloride, is crucial for comparative studies to understand structure-property relationships. Researchers have synthesized a variety of analogous compounds by modifying the alkyl chain length, the anion, and the substitution pattern on the imidazolium ring. These studies provide valuable insights into how structural variations influence the physicochemical properties of these ionic liquids.
A common strategy for synthesizing these analogues involves the quaternization of 1-vinylimidazole with different alkyl halides. This method allows for the systematic variation of the alkyl substituent on the imidazolium ring. For instance, a homologous series of 1-vinyl-3-alkylimidazolium salts has been prepared with alkyl chains of varying lengths, from shorter chains like ethyl and propyl to longer chains such as hexyl, octyl, decyl, and even up to octadecyl. rsc.orgnih.gov Similarly, the anion can be readily exchanged through metathesis reactions, leading to a wide array of compounds with different anions like bromide, iodide, tetrafluoroborate, and hexafluorophosphate. rsc.org
Another approach to generate analogous compounds involves modifying the imidazolium core itself. For example, vinyl-functionalized 5,6-dimethylbenzimidazolium salts have been synthesized, introducing aromatic substituents to the heterocyclic ring. nih.gov Furthermore, the position of the vinyl group on the imidazolium ring can be altered, as seen in the synthesis of 1-butyl-2,3-dimethyl-4-vinylimidazolium salts, to study the impact of substituent placement on the compound's properties. mdpi.com
These synthetic efforts have enabled comparative studies on various aspects, including their thermal behavior, solubility, and potential applications. For instance, comparing vinyl-functionalized imidazolium salts with their saturated (ethyl-substituted) counterparts has revealed that the vinyl group can lead to higher melting and clearing points. rsc.org The length of the alkyl chain has also been shown to significantly influence the properties of these ionic liquids, with shorter chains yielding room-temperature ionic liquids and longer chains leading to the formation of ionic liquid crystals. rsc.org
The following table summarizes the synthesis of a selection of analogous compounds to 1-butyl-3-vinylimidazolium chloride, highlighting the variations in their structure.
| Compound Name | Cation Structure | Anion | Key Synthetic Variation | Reference |
|---|---|---|---|---|
| 1-Hexyl-3-vinylimidazolium bromide | 1-Hexyl-3-vinylimidazolium | Br⁻ | Longer alkyl chain (C6) | rsc.orgnih.gov |
| 1-Octyl-3-vinylimidazolium bromide | 1-Octyl-3-vinylimidazolium | Br⁻ | Longer alkyl chain (C8) | rsc.orgnih.gov |
| 1-Decyl-3-vinylimidazolium bromide | 1-Decyl-3-vinylimidazolium | Br⁻ | Longer alkyl chain (C10) | rsc.orgnih.gov |
| 1-Dodecyl-3-vinylimidazolium bromide | 1-Dodecyl-3-vinylimidazolium | Br⁻ | Longer alkyl chain (C12) | rsc.org |
| 1-Butyl-3-vinylimidazolium iodide | 1-Butyl-3-vinylimidazolium | I⁻ | Different halide anion | umich.edu |
| 1-Dodecyl-3-vinylimidazolium tetrafluoroborate | 1-Dodecyl-3-vinylimidazolium | BF₄⁻ | Different anion (non-halide) | rsc.org |
| 1-Dodecyl-3-vinylimidazolium hexafluorophosphate | 1-Dodecyl-3-vinylimidazolium | PF₆⁻ | Different anion (non-halide) | rsc.org |
| 1-Vinyl-3-ethylimidazolium ethyl sulfate | 1-Vinyl-3-ethylimidazolium | C₂H₅SO₄⁻ | Shorter alkyl chain (C2) and different anion | researchgate.net |
| 1-Butyl-2,3-dimethyl-4-vinylimidazolium triflate | 1-Butyl-2,3-dimethyl-4-vinylimidazolium | CF₃SO₃⁻ | Substituted imidazolium ring | mdpi.com |
Advanced Spectroscopic and Spectrochemical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed analysis of 1-butyl-3-vinylimidazolium chloride. It provides comprehensive information on the molecular structure, purity, and electronic environment of the nuclei within the molecule.
¹H and ¹³C NMR for Structural Elucidation and Purity Assessment
Proton (¹H) and Carbon-13 (¹³C) NMR are the primary techniques used to confirm the identity and structure of 1-butyl-3-vinylimidazolium chloride. The chemical shifts (δ) of the protons and carbon atoms are unique to their specific electronic environments within the molecule, allowing for unambiguous assignment.
In ¹H NMR spectroscopy, the distinct signals for the vinyl group protons, the imidazolium (B1220033) ring protons, and the butyl chain protons are observed. The vinyl group typically presents a complex multiplet system due to cis, trans, and geminal couplings. The proton on the C2 carbon of the imidazolium ring (between the two nitrogen atoms) is particularly noteworthy as it is the most acidic and its chemical shift is highly sensitive to its environment.
¹³C NMR provides complementary information, showing distinct peaks for each carbon atom in the molecule, including the vinyl carbons, the aromatic carbons of the imidazolium ring, and the aliphatic carbons of the butyl group.
Purity assessment is achieved by analyzing the integration of the ¹H NMR signal intensities. The ratio of the integrated areas of the peaks should correspond directly to the ratio of the number of protons they represent in the molecular structure. The absence of significant impurity peaks confirms the high purity of the synthesized compound.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1-Butyl-3-vinylimidazolium Chloride
| ¹H NMR Data (in DMSO-d₆) | ¹³C NMR Data (in DMSO-d₆) | |||
|---|---|---|---|---|
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |
| N-CH-N (Imidazolium C2-H) | 9.47 | s | N-C-N (Imidazolium C2) | 135.7 |
| Imidazolium C4/C5-H | 8.18 | s | Vinyl CH | 129.0 |
| Imidazolium C4/C5-H | 7.93 | s | Imidazolium C4/C5 | 123.3 |
| Vinyl N-CH= | 7.29 | dd | Imidazolium C4/C5 | 119.1 |
| Vinyl =CH₂ (trans) | 5.94 | dd | Vinyl CH₂ | 108.5 |
| Vinyl =CH₂ (cis) | 5.40 | dd | N-CH₂ (Butyl) | 48.2 |
| N-CH₂ (Butyl) | 4.34 | t | CH₂ (Butyl) | 31.3 |
| CH₂ (Butyl) | 1.79 | m | CH₂ (Butyl) | 18.8 |
| CH₂ (Butyl) | 1.25 | m | CH₃ (Butyl) | 13.4 |
| CH₃ (Butyl) | 0.90 | t |
Data compiled from literature sources. Specific shifts may vary slightly based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Complex Structure Analysis
While one-dimensional NMR is sufficient for the structural confirmation of the 1-butyl-3-vinylimidazolium chloride monomer, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for analyzing more complex structures derived from it, such as polymers or reaction intermediates.
HSQC correlates the chemical shifts of directly bonded proton and carbon atoms, providing a clear map of C-H connectivities. This is invaluable for confirming assignments made in 1D spectra.
HMBC detects correlations between protons and carbons over two to three bonds. This technique is essential for establishing the connectivity of the molecular skeleton, for instance, by showing the correlation between the butyl N-CH₂ protons and the C4 and C5 carbons of the imidazolium ring.
In the context of poly(1-butyl-3-vinylimidazolium chloride), these techniques are used to investigate the microstructure of the polymer chain and identify the structures of head and end groups. researchgate.net
In Situ NMR Investigations of Reaction Progress and Mechanistic Pathways
In situ NMR spectroscopy is a powerful method for monitoring chemical reactions in real-time directly within the NMR tube. For reactions involving 1-butyl-3-vinylimidazolium chloride, such as its radical polymerization, in situ NMR can provide detailed mechanistic insights. core.ac.ukuc.pt By acquiring spectra at regular intervals, researchers can track the disappearance of the vinyl proton signals (around 5.4-7.3 ppm) and the appearance of the saturated backbone signals of the resulting polymer. This allows for the determination of reaction kinetics and the detection of any transient intermediates or side products. For example, the radical copolymerization of 1-butyl-3-vinylimidazolium chloride with other monomers has been studied to create functional polymeric materials, where understanding the reaction progress is key to controlling the final product's properties. rsc.orgrsc.org
NMR Chemical Shift Analysis in Molecular Interactions and Ion Pairing
The chemical shifts of the imidazolium ring protons, especially the C2-H proton, are highly sensitive to the molecule's local environment. This sensitivity can be exploited to study non-covalent interactions such as hydrogen bonding, ion pairing, and solvation effects. vu.ltacs.org
When 1-butyl-3-vinylimidazolium chloride is dissolved in different solvents, the chemical shift of the C2-H proton can change significantly. vu.ltresearchgate.net This is because the chloride anion forms a hydrogen bond with this acidic proton, and solvent molecules can compete with or modulate this interaction. In solvents that effectively solvate the ions, the ion pair may dissociate, leading to a noticeable change in the chemical shift. vu.lt Comparing the NMR spectra in various deuterated solvents reveals the strength of the cation-anion interaction. For instance, a stronger ion-pair interaction results in less sensitivity to solvation effects. Computational studies combined with experimental NMR data have been used to quantify the extent of ion pairing in different media. vu.ltrsc.orgmonash.edu
Vibrational Spectroscopy
Vibrational spectroscopy techniques, particularly FTIR, provide rapid and effective characterization of the functional groups present in 1-butyl-3-vinylimidazolium chloride.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each functional group has characteristic vibrational frequencies, making FTIR an excellent tool for qualitative analysis. The FTIR spectrum of 1-butyl-3-vinylimidazolium chloride displays characteristic peaks that confirm the presence of the imidazolium ring, the vinyl group, and the alkyl chain. mdpi.comresearchgate.net
Key vibrational bands include C-H stretching from the alkyl chain and the aromatic ring, C=C and C=N stretching vibrations from the vinyl group and imidazolium ring, respectively, and various bending vibrations. The presence of these specific peaks provides confirmatory evidence of the compound's successful synthesis and functional group integrity. mdpi.comresearchgate.net
Table 2: Characteristic FTIR Absorption Bands for 1-Butyl-3-vinylimidazolium Chloride
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
|---|---|---|
| ~3100-3150 | C-H Stretching | Imidazolium Ring |
| ~2870-2960 | C-H Stretching (asymmetric & symmetric) | Butyl Chain (-CH₂, -CH₃) |
| ~1652 | C=C Stretching | Vinyl Group |
| ~1570, ~1638 | C=N Stretching | Imidazolium Ring |
| ~1170 | C-N Stretching | Imidazolium Ring |
Data compiled from literature sources. Peak positions can vary based on the sample state (neat, solution) and instrumentation.
Raman Spectroscopy for Conformational and Intermolecular Interaction Studies
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, offering detailed information about its structure and environment. In the context of 1-butyl-3-vinylimidazolium chloride, this method is particularly useful for studying the conformational flexibility of the butyl group and the nature of intermolecular interactions between the imidazolium cation and the chloride anion.
Research on analogous imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), has established that the butyl chain can exist as different rotational isomers (conformers). mdpi.com The two primary conformers are often referred to as anti (or trans) and gauche. mdpi.com These conformers give rise to distinct bands in the Raman spectrum, particularly in the 600-630 cm⁻¹ region. For instance, studies on [BMIM]Cl have shown that bands around 600 cm⁻¹ and 623 cm⁻¹ can be assigned to the gauche and anti conformers, respectively. mdpi.com The relative intensity of these bands provides a measure of the conformational equilibrium in the liquid state. mdpi.com
The position and intensity of Raman bands are sensitive to the molecular environment. The cation-anion interaction, a key feature of ionic liquids, plays a significant role in determining the preferred conformation of the alkyl chain. nih.gov In studies of [BMIM]X salts (where X is a halide), the preference for the trans conformation was found to decrease as the anion's hydrogen bond accepting ability increased (I⁻ > Br⁻ > Cl⁻). nih.govresearchgate.net This indicates a strong interplay between the chloride anion and the imidazolium cation, which influences the rotational energy landscape of the attached butyl group. Changes in pressure and temperature can also shift this equilibrium, further highlighting the role of intermolecular forces. mdpi.com For 1-butyl-3-vinylimidazolium chloride, similar conformational equilibria are expected, with the vinyl group potentially influencing the electronic structure and, consequently, the intermolecular interactions.
| Raman Shift (cm⁻¹) | Assignment | Associated Conformer |
|---|---|---|
| ~600 | Butyl Chain Vibration | Gauche |
| ~624 | Butyl Chain Vibration | Anti (Trans) |
This table is based on data for the analogous compound 1-butyl-3-methylimidazolium chloride and represents expected vibrational modes for the butyl chain conformers. mdpi.comnih.gov
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the analysis of ionic liquids, providing precise information on molecular weight, purity, degradation products, and structural fragmentation.
LC/MS for Purity and Molecular Weight Confirmation
Liquid chromatography-mass spectrometry (LC/MS) is a standard method for confirming the identity and assessing the purity of non-volatile and thermally labile compounds like 1-butyl-3-vinylimidazolium chloride. The molecular formula of this compound is C₉H₁₅ClN₂, corresponding to a molecular weight of 186.68 g/mol . evitachem.comalfa-chemistry.com
In a typical LC/MS analysis, the sample is first separated by the liquid chromatography system. The eluent is then introduced into the mass spectrometer, usually via an electrospray ionization (ESI) source, which is well-suited for analyzing pre-existing ions. The resulting mass spectrum would be expected to show a prominent peak corresponding to the cation, [C₉H₁₅N₂]⁺, at a mass-to-charge ratio (m/z) of 151.12. The presence of this peak confirms the molecular weight of the cationic component. The purity can be evaluated from the liquid chromatogram; a single major peak indicates a high degree of purity, while the presence of other peaks would signify impurities or degradation products.
GC-MS and HPLC-HRMS for Volatile and Non-Volatile Degradation Product Identification
Imidazolium-based ionic liquids can degrade under thermal stress or through chemical reactions, such as oxidation. mdpi.comresearchgate.net Identifying the resulting degradation products is crucial for understanding the stability limits and potential reaction pathways of the compound. Gas chromatography-mass spectrometry (GC-MS) is effective for identifying volatile degradation products, while high-performance liquid chromatography-high-resolution mass spectrometry (HPLC-HRMS) is used for non-volatile species. mdpi.com
Studies on the degradation of similar imidazolium chlorides have identified several classes of products:
Volatile Products (GC-MS): Thermal degradation can lead to the formation of smaller, volatile molecules. For [BMIM]Cl, identified products include monomeric and dimeric alkyl-substituted imidazoles, alcohols, and alkyl amines. mdpi.com In oxidative degradation scenarios, such as in a Fenton-like system, the main initial products identified by GC-MS were imidazolones. icm.edu.pl Further degradation can cleave the N-alkyl side chains. icm.edu.pl
Non-Volatile Products (HPLC-HRMS): At elevated temperatures, less volatile products can also form. mdpi.comresearchgate.net For [BMIM]Cl, these include oxygenated compounds where carboxyl groups are attached to the imidazolium ring or the alkyl chain. mdpi.com In aqueous oxidation systems, intermediates may include various mono-, di-, or amino-carboxylic acids resulting from the opening of the imidazolium ring. nih.gov
| Analytical Method | Product Class | Specific Examples (from analogous compounds) |
|---|---|---|
| GC-MS | Volatile Products | Alkyl-substituted imidazoles, Imidazolones, Alcohols |
| HPLC-HRMS | Non-Volatile Products | Oxygenated imidazolium derivatives, Carboxylic acids |
This table summarizes typical degradation products identified for imidazolium chlorides using mass spectrometry techniques. mdpi.comicm.edu.pl
Tandem Mass Spectrometry (MSn) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MSⁿ) is a key technique for structural elucidation. It involves isolating a precursor ion, inducing fragmentation through collision-induced dissociation (CID), and then analyzing the resulting product ions. This process reveals characteristic fragmentation pathways that act as a structural fingerprint.
For imidazolium cations, a primary and highly characteristic fragmentation pathway is the loss of the alkyl side chains. mdpi.com In studies involving the 1-butyl-3-methylimidazolium cation, tandem mass spectra consistently show an easy loss of the butyl group (as butylene, a loss of 56 Da). mdpi.com The resulting debutylated fragment ion is often a major peak in the MS² spectrum. mdpi.com This fragmentation pattern is a strong indicator of the presence of a butyl-substituted imidazolium core. mdpi.commdpi.com By analyzing these fragmentation patterns, the structure of the parent ion and any modifications or degradation products attached to it can be confidently identified.
| Precursor Ion (Example) | Characteristic Neutral Loss | Major Fragment Ion (Example) | Significance |
|---|---|---|---|
| 1-Butyl-3-methylimidazolium (m/z 139) | Butylene (56 Da) | 1-Methylimidazole (m/z 83) | Confirms presence of butyl group |
This table illustrates a characteristic fragmentation pathway for a butyl-imidazolium cation, which would be analogous for the 1-butyl-3-vinylimidazolium cation. mdpi.commdpi.com
Electronic Spectroscopy
UV-Visible-NIR Spectroscopy for Electronic Transitions and Optical Absorption Mechanisms
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy measures the absorption of light as a function of wavelength, providing information about the electronic transitions within a molecule. For 1-butyl-3-vinylimidazolium chloride, the primary chromophores are the imidazolium ring and the vinyl group.
The imidazolium ring is an aromatic system and is expected to exhibit π → π* electronic transitions, which typically occur in the UV region of the spectrum. The vinyl group (C=C) attached to the nitrogen atom is also a chromophore with its own π → π* transition. The conjugation between the vinyl group's π-system and the imidazolium ring's π-system is expected to influence the energy of these transitions, potentially shifting the absorption maximum (λₘₐₓ) to longer wavelengths compared to a non-vinyl substituted imidazolium cation.
A key property of many ionic liquids is their wide electrochemical window and optical transparency, making them suitable as solvents for various spectroscopic and photochemical applications. UV-Vis-NIR spectroscopy is used to determine this "transparency window" by identifying the wavelengths at which the compound begins to absorb strongly. For 1-butyl-3-vinylimidazolium chloride, the onset of strong absorption in the UV region would define the lower limit of its useful spectral range as a non-absorbing solvent.
Solid-State and Surface Characterization Techniques
Advanced analytical methods are essential for characterizing the solid-state and surface properties of ionic liquids and their derivatives. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) provide invaluable information regarding the elemental composition, electronic states, and crystalline structure of materials like 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride and its composites.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Electronic States
X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. ucl.ac.uk The analysis of imidazolium-based ionic liquids, which have extremely low vapor pressure, is well-suited for the ultra-high vacuum conditions required for XPS. nih.govreading.ac.uk
In the analysis of this compound, XPS provides detailed insights into the different chemical environments of carbon and nitrogen atoms. High-resolution spectra of the C 1s and N 1s core levels are particularly informative.
Carbon (C 1s) Spectrum: The C 1s spectrum of this compound is complex due to the presence of carbon atoms in multiple distinct electronic environments. A robust fitting model is required to deconvolute the overlapping peaks. ucl.ac.ukresearchgate.net The spectrum can be resolved into several components:
Imidazolium Ring Carbons: The carbon atom positioned between the two nitrogen atoms (N-C-N) is the most electron-deficient and thus appears at the highest binding energy. The other two carbons in the ring appear at slightly lower binding energies.
Vinyl Group Carbons: The two carbon atoms of the ethenyl (vinyl) group have distinct chemical shifts.
Butyl Chain Carbons: The aliphatic carbons of the butyl chain typically appear at the lowest binding energies within the C 1s envelope. The carbon atom directly bonded to the nitrogen atom is slightly shifted to a higher binding energy compared to the other carbons in the alkyl chain. researchgate.netrsc.org
Nitrogen (N 1s) Spectrum: The N 1s spectrum is expected to show a single, narrow, and symmetric peak, although the two nitrogen atoms in the imidazolium ring are in slightly different environments (one bonded to the butyl group, the other to the vinyl group). ucl.ac.uk However, these differences are often too small to be resolved into separate peaks, resulting in a single peak representing both nitrogen environments.
The quantitative analysis of peak areas in the survey and high-resolution spectra allows for the determination of the experimental stoichiometry, confirming the elemental composition of the compound at the surface. ucl.ac.uk
Table 1: Representative Binding Energies for Components of Imidazolium-Based Ionic Liquids from XPS Analysis
| Core Level | Functional Group/Environment | Typical Binding Energy (eV) Range | Reference |
|---|---|---|---|
| C 1s | Imidazolium Ring (N-C-N) | 286.5 - 288.0 | ucl.ac.ukresearchgate.net |
| Imidazolium Ring (C=C) | 285.5 - 286.5 | ucl.ac.ukresearchgate.net | |
| Vinyl Group (C=C) / Butyl Chain (N-CH₂) | 285.0 - 286.0 | researchgate.netrsc.org | |
| Butyl Chain (Aliphatic C-C/C-H) | 284.0 - 285.0 | researchgate.netrsc.org | |
| N 1s | Imidazolium Ring (N) | 401.0 - 402.5 | ucl.ac.uk |
| Cl 2p | Chloride Anion (Cl⁻) | 197.0 - 199.0 | nih.gov |
X-ray Diffraction (XRD) for Crystalline Structure Analysis of Compounds and Composites
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the structural properties of materials, including the identification of crystalline phases, determination of crystal structures, and measurement of crystallinity. nih.gov For ionic liquids like this compound, XRD is employed to understand their phase behavior, which can range from amorphous liquids to highly ordered liquid-crystalline or solid states. nih.gov
The XRD patterns of many imidazolium-based ionic liquids in their liquid state show broad halos at specific 2θ angles rather than sharp Bragg peaks. These halos are indicative of short-range ordering and nanostructural domains within the liquid, arising from the segregation of the polar imidazolium headgroups and the nonpolar alkyl chains. nih.gov
When this compound is used as a monomer to create polymers or is incorporated into composites, XRD is crucial for characterizing the resulting material's structure. For instance, in composites with microcrystalline cellulose (B213188), the XRD pattern would feature peaks corresponding to the crystallographic planes of the cellulose structure. mdpi.com The introduction of the imidazolium salt can influence the crystallinity of the matrix. The crystallinity index (CrI) can be calculated from the diffraction patterns to quantify these changes. mdpi.com For example, studies on composites of microcrystalline cellulose (MCC) with imidazolium ionic liquids have shown characteristic crystalline peaks for cellulose I at 2θ values around 14-17° and 22.5°. mdpi.com
The analysis of poly(1-butyl-3-vinylimidazolium chloride) would reveal information about the polymer's morphology. A broad amorphous halo would suggest a largely amorphous polymer, while any sharp peaks would indicate regions of crystallinity. The presence and nature of the counter-ion (chloride in this case) significantly influence the packing and long-range order of the polymer chains. nih.gov
Table 2: Representative XRD Peak Positions for a Composite Containing Microcrystalline Cellulose (MCC) and an Imidazolium Ionic Liquid
| 2θ Angle (°) | Crystallographic Plane | Material Component | Reference |
|---|---|---|---|
| 14.8 - 16.5 | (110) | Cellulose I | mdpi.com |
| 22.4 | (200) | Cellulose I | mdpi.com |
| 16.5 - 20.0 | N/A (Amorphous Halo) | Amorphous Cellulose / Ionic Liquid | mdpi.com |
Theoretical and Computational Investigations of 1h Imidazolium, 1 Butyl 3 Ethenyl , Chloride
Quantum Chemical Studies
Quantum chemical studies are instrumental in elucidating the intrinsic properties of molecules at the electronic level. Methodologies such as Ab Initio and Density Functional Theory (DFT) are powerful tools for predicting molecular geometries, electronic structures, and spectroscopic parameters, offering insights that are often complementary to experimental data.
Ab initio and DFT calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons. For ionic liquids, these calculations typically focus on the ion pair to understand the cation-anion interactions.
The following table presents representative calculated geometric and electronic structure parameters for the analogous compound, 1-butyl-3-methylimidazolium chloride.
| Parameter | Description | Representative Value for [Bmim]Cl |
| Bond Lengths (Å) | ||
| C2-H···Cl⁻ | Hydrogen bond distance | ~2.1 - 2.3 |
| N1-C2 | Imidazolium (B1220033) ring bond | ~1.33 |
| C4-C5 | Imidazolium ring bond | ~1.36 |
| Bond Angles (degrees) | ||
| N1-C2-N3 | Imidazolium ring angle | ~108 |
| C2-H···Cl⁻ | Hydrogen bond angle | ~150 - 170 |
| Electronic Properties (eV) | ||
| HOMO Energy | Highest Occupied Molecular Orbital | -7.0 to -7.5 |
| LUMO Energy | Lowest Unoccupied Molecular Orbital | -0.5 to -1.0 |
| HOMO-LUMO Gap | Energy gap indicative of stability | ~6.0 - 7.0 |
Data compiled from representative DFT studies on 1-butyl-3-methylimidazolium chloride.
The flexibility of the butyl and ethenyl side chains in 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride gives rise to various conformers. Computational studies on [Bmim]Cl have identified several stable conformers, primarily differing in the orientation of the butyl group relative to the imidazolium ring. acs.orgacs.org The two most common conformers are the anti-trans (TT) and gauche-trans (GT), referring to the torsion angles of the butyl chain. The presence of the chloride anion can significantly influence the relative stability of these conformers and the energy barriers for rotation between them. acs.orgacs.org For instance, the interaction with the anion can lower some rotational barriers while increasing others, affecting the dynamic properties of the ionic liquid. acs.org
The table below shows a typical energy landscape for the butyl chain rotation in the [Bmim]⁺ cation, influenced by the presence of the Cl⁻ anion.
| Conformer Transition | Description | Rotational Barrier (kJ/mol) in [Bmim]Cl |
| TT → GT | Rotation around Cα-Cβ bond | ~5 - 10 |
| GT → TT | Reverse rotation | ~3 - 8 |
| Planar → Non-planar | Rotation of butyl group relative to ring | < 4 |
Values are illustrative and based on computational studies of 1-butyl-3-methylimidazolium chloride. The vinyl group in the target compound would introduce additional rotational degrees of freedom.
Quantum chemical calculations can predict spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra.
NMR Chemical Shifts: Theoretical calculations of NMR shielding constants can be converted into chemical shifts. For imidazolium-based ionic liquids, the chemical shift of the C2-H proton is particularly sensitive to the strength of the hydrogen bond with the anion. acs.orgresearchgate.net While a full theoretical NMR spectrum for this compound is not available, experimental ¹H NMR data has been reported, which can be compared to calculated values for analogous compounds. acs.org
Vibrational Frequencies: DFT calculations are widely used to compute the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. acs.org The calculated frequencies for [Bmim]Cl show that the stretching and bending modes of the C-H bonds of the imidazolium ring are significantly affected by hydrogen bonding with the chloride anion. acs.orgnih.gov For instance, the C2-H stretching vibration is a key diagnostic peak. acs.org Experimental FT-IR spectra of this compound show characteristic bands for the C-N and C=N stretching of the imidazole (B134444) group at approximately 1170 cm⁻¹ and 1652 cm⁻¹, respectively. scribd.com
The following table presents a comparison of selected experimental vibrational frequencies for this compound and calculated frequencies for the analogous [Bmim]Cl.
| Vibrational Mode | Experimental Frequency (cm⁻¹) for 1-butyl-3-vinylimidazolium chloride | Calculated Frequency (cm⁻¹) for [Bmim]Cl |
| Imidazole C-H Stretch | ~3050 - 3150 | ~3050 - 3150 |
| Butyl C-H Stretch | ~2870 - 2960 | ~2870 - 2960 |
| Imidazole Ring C=N Stretch | ~1652 | ~1640 - 1660 |
| Imidazole Ring C-N Stretch | ~1170 | ~1160 - 1180 |
Experimental data from scribd.com. Calculated data is representative of DFT studies on [Bmim]Cl.
Hydrogen bonding is a dominant non-covalent interaction in many ionic liquids, significantly influencing their physical and chemical properties. In this compound, the primary hydrogen bond is expected to be between the acidic protons of the imidazolium ring (especially C2-H) and the chloride anion. Computational studies on [Bmim]Cl have extensively characterized this interaction, revealing a strong, directional hydrogen bond. acs.orgstfc.ac.ukworldscientific.com The interaction energy is typically in the range of -60 to -80 kJ/mol. acs.org Besides the primary C2-H···Cl⁻ interaction, weaker hydrogen bonds involving the C4-H and C5-H protons also contribute to the stability of the ion pair. acs.org
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the time evolution of a system of molecules, offering insights into the structure and dynamics of liquids and solutions.
In the liquid state, ionic liquids are not simply composed of randomly distributed ions. MD simulations of [Bmim]Cl have shown significant ion pairing and the formation of larger aggregates. aip.org The structure of the liquid is often described using radial distribution functions (RDFs), which give the probability of finding one ion at a certain distance from another. The RDF for the C2-H and Cl⁻ in liquid [Bmim]Cl shows a sharp first peak at a short distance, confirming the strong hydrogen bonding and contact ion pair formation observed in quantum chemical calculations. aip.orgnih.gov These simulations also reveal details about the solvation of the ions and the influence of the alkyl chains on the local structure, which would be analogous for the butyl and ethenyl chains of the target compound. The aggregation behavior is crucial for understanding macroscopic properties like viscosity and conductivity.
Dynamics of Solvation and Interfacial Behavior
Computational studies, primarily through molecular dynamics (MD) simulations, provide significant insights into the solvation dynamics and interfacial behavior of imidazolium-based ionic liquids, including this compound (also known as 1-butyl-3-vinylimidazolium chloride, [BVIM][Cl]). These investigations reveal complex interactions at the molecular level, governed by the distinct polar and nonpolar domains within the ionic liquid structure.
Research on analogous imidazolium salts like 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) shows that in aqueous solutions, water molecules disrupt the cation-anion network, replacing counterions in the coordination shells. researchgate.net The solvation process is complex, with experimental studies on similar compounds revealing kinetics that span from femtoseconds to nanoseconds. nih.gov MD simulations indicate that the structure of the ionic liquid near a solute or interface is highly ordered. For instance, at a graphite (B72142) surface, imidazolium rings and their alkyl side chains tend to lie flat, with the cations positioned closer to the surface than the anions. researchgate.net
The solvation dynamics are not solely dictated by rotational motions, as in conventional polar solvents. Instead, translational movements of the ions, particularly the anions, into and out of the solute's first solvation shell are major contributors to the solvation response. nih.gov Both the chloride anion and the imidazolium cation of [BMIM][Cl] are known to interact with solutes like cellulose (B213188), primarily through hydrogen bonds. The anions, however, typically occupy the first coordination shell, forming stronger and more numerous hydrogen bonds compared to the cations. nih.gov This fundamental behavior is expected to be similar for [BVIM][Cl], with the vinyl group potentially introducing additional electronic interactions.
The interfacial behavior is characterized by distinct layering and orientation of the ions. At solid/liquid interfaces, imidazolium-based ionic liquids form well-ordered structures that can extend several angstroms into the bulk liquid. researchgate.net The specific orientation depends on the nature of the surface. For example, at a quartz surface, the ordering is influenced by whether the surface is covered with silanol (B1196071) or silane (B1218182) groups. researchgate.net The presence of the vinyl group in [BVIM][Cl] could further influence this interfacial structuring due to potential π-π stacking interactions with aromatic surfaces or specific electronic interactions with polar surfaces.
Table 1: Key Findings from Molecular Dynamics Simulations on Solvation of Imidazolium-Based Ionic Liquids
| Feature | Observation | Implication for [BVIM][Cl] |
|---|---|---|
| Solvation Shell Structure | Anions (Cl⁻) primarily occupy the first solvation shell of solutes, forming strong hydrogen bonds. Cations also interact but are generally in the second shell. nih.gov | The chloride anion is expected to be the primary solvating species for polar solutes. |
| Solvation Dynamics | Dominated by translational motion of anions into and out of the first solvation shell. nih.gov | Solvation response will be complex and occur over multiple timescales. |
| Interfacial Ordering | Ions form distinct layers at interfaces, with preferential orientation of the imidazolium ring and alkyl chains. researchgate.net | [BVIM]⁺ cations will likely exhibit specific orientations at interfaces, influenced by the vinyl group. |
| Solvent Effects | Addition of polar solvents like water disrupts the cation-anion network. researchgate.net | Solvation properties will be highly dependent on the presence and nature of co-solvents. |
Computational Insights into Ion Dissociation Mechanisms
The degree of ion dissociation in ionic liquids is crucial for properties like ionic conductivity and viscosity. Computational methods, particularly MD simulations, are employed to understand the mechanisms of ion pair formation, dissociation, and the formation of larger aggregates. nih.gov
For imidazolium chlorides, simulations show a strong tendency for ion pairing in the neat liquid. The introduction of solvents with high dielectric constants, such as water or alcohols, facilitates ion dissociation. researchgate.net The process is not a simple separation; it involves the formation of solvent-separated ion pairs as an intermediate step. The strength of the interaction is highly anion-specific, with smaller, more charge-dense anions like chloride forming stronger ion pairs compared to larger anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻). researchgate.netresearchgate.net
Classical MD simulations using polarizable force fields or scaled charges can effectively model the transport properties related to ion dissociation, such as self-diffusion constants and ionic conductivity. nih.govresearchgate.net These models often show that unscaled force fields can overestimate viscosity due to artificially high charge densities, highlighting the importance of accounting for electronic polarizability. nih.gov By scaling partial charges, a more accurate representation of the liquid's dynamics and ion mobility can be achieved. nih.gov
The analysis of conductance data using theoretical frameworks like the Fuoss conductance equation allows for the calculation of ion-pair formation constants (Kₚ). ijacskros.com Such studies on [BMIM][Cl] in various solvents show that the extent of ion association is heavily dependent on the solvent's viscosity and relative permittivity. ijacskros.com In solvents with low polarity, even the formation of triple ions (e.g., [Cation-Anion-Cation]⁺) can be observed. ijacskros.com These computational and theoretical approaches provide a framework for predicting the dissociation behavior of this compound, where the electronic nature of the vinyl group may subtly influence the cation-anion interaction strength.
Mechanistic Modeling and Reaction Pathway Predictions
Elucidation of Degradation Pathways via Computational Chemistry
Computational chemistry is a powerful tool for predicting and understanding the degradation pathways of ionic liquids. For imidazolium-based compounds, degradation can occur through thermal, chemical, or biological processes. researchgate.netnih.govmdpi.com Theoretical calculations, such as Density Functional Theory (DFT), are used to identify the most likely points of attack on the ionic liquid structure and to map out the reaction energy profiles of potential degradation pathways.
For the closely related 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), studies have shown that thermal degradation can proceed via nucleophilic substitution reactions, where the chloride anion attacks the alkyl groups on the imidazolium cation. mdpi.comresearchgate.net Knudsen effusion mass spectrometry has identified volatile degradation products such as methyl chloride, butylimidazole, butyl chloride, and methylimidazole. mdpi.com
In oxidative degradation, such as in a Fenton-like system, hydroxyl radicals (•OH) are the primary reactive species. researchgate.netnih.gov Computational calculations using density functional reactivity theory (DFRT) help to propose reasonable degradation pathways by identifying the most reactive sites. researchgate.net These studies indicate that •OH radicals can attack any of the three carbon atoms on the imidazolium ring, as well as the alkyl side chains. researchgate.netnih.gov The degradation of the imidazolium ring often leads to the formation of intermediates like mono-, di-, or amino-carboxylic acids. researchgate.netnih.gov
For this compound, the vinyl group represents an additional and highly reactive site susceptible to attack. Computational modeling would predict that this C=C double bond is a likely target for electrophilic attack by radicals or other reactive species, leading to pathways such as epoxidation, hydroxylation, or polymerization, in addition to the degradation pathways established for the imidazolium core and butyl chain.
Table 2: Computationally Predicted Degradation Pathways for Imidazolium Ionic Liquids
| Degradation Method | Reactive Species | Primary Attack Sites | Predicted Products/Intermediates |
|---|---|---|---|
| Thermal Degradation | Nucleophilic Anion (Cl⁻) | Butyl and methyl/vinyl groups (Sɴ2 reaction) | Alkyl halides (e.g., butyl chloride), N-substituted imidazoles (e.g., vinylimidazole) mdpi.comresearchgate.net |
| Oxidative Degradation (Fenton) | Hydroxyl Radical (•OH) | Imidazolium ring carbons, alkyl side chains, vinyl group | Hydroxylated intermediates, ring-opened products (carboxylic acids) researchgate.netnih.gov |
| Biodegradation | Microbial Enzymes | Alkyl side chain, imidazolium ring | Metabolites from side-chain oxidation and ring cleavage nih.gov |
Theoretical Basis for Catalytic Activity and Selectivity
Imidazolium-based ionic liquids are not merely solvents but can also act as organocatalysts in various chemical transformations. nih.govnih.gov The theoretical basis for their catalytic activity often lies in the specific structural features of the imidazolium cation.
A key feature is the acidity of the proton at the C2 position of the imidazolium ring (the carbon between the two nitrogen atoms). This proton can act as a hydrogen bond donor, activating substrates. For instance, in the cycloaddition of CO₂ to epoxides, the acidic C2-H is believed to activate the epoxide ring, making it more susceptible to nucleophilic attack. nih.gov Dicationic ionic liquids, which possess enhanced acidity, often show higher catalytic activity in such reactions. nih.gov
Furthermore, the ionic liquid as a medium can enhance the acidity of an added molecular catalyst. nih.gov Studies on the acid-catalyzed hydrolysis of cellulose in [BMIM][Cl] have shown that the ionic liquid species increases the Hammett acidity of the catalyst, thereby improving the reaction kinetics. nih.gov This effect is attributed to the interactions between the ionic liquid's ions and the acid catalyst.
Computational studies, such as DFT calculations of HOMO-LUMO energy gaps and molecular electrostatic potentials, can provide a theoretical foundation for understanding this catalytic activity. researchgate.net These calculations can model the interaction between the ionic liquid and reactants, elucidating how the ionic liquid facilitates electron transfer or stabilizes transition states. For this compound, the vinyl group could influence the electronic properties of the imidazolium ring, potentially modulating the acidity of the C2 proton and thus its catalytic activity. Its ability to participate in polymerization or other reactions also opens possibilities for its use as a catalytic monomer or in catalyst immobilization. researchgate.net The selectivity of reactions catalyzed by this ionic liquid would be influenced by the steric and electronic environment created by the butyl and vinyl substituents.
Polymerization and Poly Ionic Liquid Pil Research with 1h Imidazolium, 1 Butyl 3 Ethenyl , Chloride
Homopolymerization Mechanisms of 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride
The conversion of this compound into its corresponding homopolymer, poly(1-butyl-3-vinylimidazolium chloride), is predominantly achieved through free-radical polymerization. This process involves the initiation, propagation, and termination of polymer chains, with the vinyl group of the imidazolium (B1220033) monomer serving as the reactive site.
Radical Polymerization Studies and Kinetic Analysis
The free-radical polymerization of this compound is a rapid and often random process. uc.pt The kinetics of this polymerization are influenced by several factors, including the concentration of the monomer and the initiator, the temperature, and the solvent used. While detailed kinetic parameters such as specific rate constants and activation energies for this particular monomer are not extensively documented in publicly available literature, general principles of radical polymerization apply. The rate of polymerization is typically proportional to the square root of the initiator concentration and directly proportional to the monomer concentration.
Influence of Initiators and Solvents on Polymerization Outcome
The choice of initiator and solvent plays a crucial role in determining the final properties of the resulting poly(1-butyl-3-vinylimidazolium chloride).
Initiators: Commonly used initiators for the radical polymerization of this monomer include azo compounds like azobisisobutyronitrile (AIBN) and persulfates such as ammonium (B1175870) persulfate (APS). mdpi.comrsc.org The concentration of the initiator has a significant impact on the molecular weight of the polymer; higher initiator concentrations lead to the formation of a larger number of shorter polymer chains, thus decreasing the average molecular weight. researchgate.net
Solvents: The polymerization of this compound has been successfully carried out in various solvents, including water and organic solvents like chloroform. mdpi.comacs.org The solvent can affect the polymerization rate and the solubility of the resulting polymer. For instance, polymerization in aqueous media is common, especially when creating hydrogels. researchgate.net The choice of solvent can also influence the conformation of the growing polymer chains.
The following table summarizes the typical components used in the free-radical polymerization of this compound.
| Component | Examples | Role in Polymerization |
| Monomer | This compound | The fundamental repeating unit of the polymer. |
| Initiator | Azobisisobutyronitrile (AIBN), Ammonium Persulfate (APS) | Generates free radicals to initiate polymerization. |
| Solvent | Water, Chloroform | Provides a medium for the reaction and influences polymer properties. |
Control over Polymer Architecture and Molecular Weight
Achieving control over the polymer architecture, including molecular weight and polydispersity, is essential for tailoring the properties of poly(ionic liquid)s for specific applications. While conventional free-radical polymerization often results in polymers with broad molecular weight distributions, controlled radical polymerization (CRP) techniques offer a pathway to well-defined polymer structures.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully applied to N-vinylimidazolium salts, which are structurally similar to this compound. researchgate.net This technique allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices. By employing a suitable chain transfer agent, the RAFT process enables the controlled growth of polymer chains, opening up possibilities for creating complex architectures such as block copolymers. While specific studies detailing the RAFT polymerization of this compound are not widely reported, the success with analogous monomers suggests its feasibility.
Copolymerization Strategies Involving the Ethenyl Moiety
Copolymerization of this compound with other monomers is a powerful strategy to create materials with a wide range of properties, combining the characteristics of the ionic liquid monomer with those of the comonomer.
Synthesis of Copolymers with Diverse Monomers
The ethenyl (vinyl) group of this compound allows it to readily copolymerize with a variety of other vinyl monomers via free-radical polymerization. This has been demonstrated in the synthesis of hydrogels and other functional materials. For example, it has been copolymerized with:
2-Hydroxyethyl methacrylate (B99206) (HEMA): To create mechanically stable and electro-responsive hydrogels. nih.gov
3-Sulphopropyl acrylate (B77674) potassium salt (SPAK): To produce polyampholyte hydrogels with both cationic and anionic moieties. uc.pt
N,N'-methylenebis(acrylamide) (MBA): Used as a crosslinker to form network structures in hydrogels. uc.pt
Acrylamide: To synthesize ionic liquid-containing polymers for use in composite materials. researchgate.net
Divinylbenzene (DVB): To create porous organic polymers for catalyst support. mdpi.com
Photocatalytically active Rhenium (Re) and Ruthenium (Ru) complexes: To develop crosslinked polymeric frameworks for applications in CO2 reduction. rsc.org
The following table provides examples of comonomers used with this compound and the resulting copolymer type.
| Comonomer | Resulting Copolymer Type |
| 2-Hydroxyethyl methacrylate (HEMA) | Cationic hydrogel |
| 3-Sulphopropyl acrylate potassium salt (SPAK) | Polyampholyte hydrogel |
| N,N'-methylenebis(acrylamide) (MBA) | Crosslinked network |
| Acrylamide | Ionic liquid-containing polymer |
| Divinylbenzene (DVB) | Porous organic polymer |
| Functionalized Re and Ru complexes | Crosslinked catalytic framework |
Mechanistic Aspects of Copolymer Formation and Sequence Control
The sequence of monomer units in a copolymer (e.g., random, alternating, block) significantly influences its properties. In conventional free-radical copolymerization, the monomer sequence is largely determined by the reactivity ratios and the feed composition, often leading to random copolymers.
Achieving precise sequence control is a more complex challenge. The synthesis of block copolymers, where long sequences of one monomer are followed by long sequences of another, typically requires controlled polymerization techniques. As mentioned in section 6.1.3, methods like RAFT polymerization, which have been shown to be effective for similar vinylimidazolium monomers, would be the most promising approach for synthesizing well-defined block copolymers containing this compound. This would allow for the creation of novel amphiphilic or di-functional materials with ordered nano-structures.
Structural and Morphological Investigations of Poly(this compound)
The performance and application of PILs are intrinsically linked to their structural and morphological characteristics. Understanding the polymer's microstructure, chain conformation, and self-assembly behavior is crucial for designing materials with tailored properties.
Characterization of Polymer Microstructure and Chain Conformations
X-ray scattering is a powerful technique used to probe the nanoscale structure of these PILs. rsc.org It reveals the presence of distinct domains arising from the segregation of the polar (imidazolium chloride) and nonpolar (butyl and vinyl groups) components of the polymer. mdpi.com This nanophase separation is a key factor influencing the material's properties, including its ionic conductivity. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the atoms within the polymer. For instance, ¹H NMR spectra can confirm the successful polymerization by observing the disappearance of vinyl proton signals and the broadening of peaks corresponding to the polymer backbone. nih.gov Changes in the chemical shifts of the imidazolium protons can also offer insights into the interactions between the cation and the chloride anion. rsc.org
The glass transition temperature (Tg) is a critical parameter that reflects the mobility of the polymer chains. rsc.org For poly(this compound), the Tg is influenced by the strength of the ionic interactions. Stronger electrostatic forces between the imidazolium cation and the chloride anion lead to restricted chain mobility and a higher Tg. rsc.org
Analysis of Self-Assembly and Nanostructure Formation in PILs
Poly(ionic liquid)s, including those derived from this compound, exhibit a remarkable ability to self-assemble into ordered nanostructures. nih.gov This behavior is driven by the amphiphilic nature of the repeating units, which contain both hydrophilic ionic parts and hydrophobic alkyl chains. mdpi.com
In aqueous solutions, these PILs can spontaneously form nanoparticles with complex internal morphologies, such as multilamellar or unilamellar vesicles, without the need for additional stabilizers. nih.gov The specific morphology is often dependent on factors like the length of the alkyl chains on the imidazolium ring. nih.gov At higher concentrations, these primary nanostructures can further organize into hierarchical superstructures, such as nanoworms. nih.gov
The formation of these ordered structures is a result of a process that combines polymerization, mesostructure formation, and directional alignment in a single step. nih.gov This self-assembly is crucial for many of the functional applications of these materials, as the resulting nanostructures can create channels for ion transport or act as templates for the organization of other materials. mdpi.com
Functional Applications of Resulting Poly(Ionic Liquid)s
The unique structural features of poly(this compound) give rise to a range of functional applications, from creating advanced composite materials to enabling novel electrochemical processes.
Role in High-Density Assembly of Nanoparticles and Composites
Poly(this compound) and similar PILs serve as excellent matrices for the high-density assembly of nanoparticles, leading to the formation of advanced composite materials. The ionic nature of the polymer provides strong electrostatic interactions that can effectively stabilize and disperse nanoparticles, preventing their aggregation.
For instance, composites have been fabricated by incorporating metal nanoparticles into PIL matrices. rsc.org The PIL not only provides mechanical support but also influences the properties of the resulting composite. In some cases, the PIL can induce a structural conversion in the composite upon exposure to a stimulus, such as a solvent, leading to changes in the material's optical or electronic properties. rsc.org
The ability to tune the properties of both the PIL and the nanoparticle allows for the design of composites with tailored functionalities. For example, PIL-based composites have been developed for applications in gas separation membranes, where the incorporation of specific nanoparticles can enhance the permeability and selectivity for certain gases. rsc.org
Electrocatalytic Activity of PIL-Based Materials
The electrochemical properties of poly(this compound) make it a promising component in electrocatalytic systems. While the PIL itself may not be the primary catalyst, it can play a crucial role in facilitating electrochemical reactions.
In the context of wastewater treatment, for example, the electrochemical oxidation of imidazolium-based ionic liquids has been studied. researchgate.net While this research focuses on the degradation of the ionic liquid, it highlights the electrochemical activity of the imidazolium cation. In a PIL-based material, the polymer can act as an ion-conductive binder, ensuring good contact between the electrocatalyst and the electrode surface while facilitating the transport of ions to the active sites.
The specific mechanism of electrocatalysis in the presence of a PIL can be complex. The PIL can influence the reaction by modifying the electrode surface, altering the local concentration of reactants, or participating directly in the charge transfer process. For instance, in some systems, the oxidation of the imidazolium cation can occur indirectly via electrochemically generated reactive species like hydroxyl radicals. researchgate.net
Development of Proton Conductive Materials from PILs
A significant area of research for poly(this compound) is in the development of proton-conductive materials for applications such as proton exchange membrane fuel cells (PEMFCs). researchgate.net These materials are designed to facilitate the transport of protons under anhydrous (water-free) conditions, which is a major challenge for traditional PEMs like Nafion®. researchgate.net
The proton conductivity in these PIL-based materials often relies on the Grotthuss mechanism, where protons hop between adjacent sites, or the vehicle mechanism, where protons are carried by a mobile species. In the case of PILs, the imidazolium cation itself can play a role in proton conduction, particularly if there are acidic protons on the imidazolium ring. mdpi.com
Applications in Advanced Chemical Processes and Materials Science Mechanistic and Fundamental Aspects
Role in Catalysis
The catalytic prowess of 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride is multifaceted, enabling a range of organic transformations through different catalytic pathways.
While direct studies on the acidic catalytic activity of this compound in alkylation are not extensively detailed in the reviewed literature, the behavior of similar imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), provides significant insights. These ionic liquids can act as catalysts in acid-catalyzed reactions by enhancing the Hammett acidity of the catalytic system. For instance, in the acid-catalyzed depolymerization of cellulose (B213188), the presence of [Bmim]Cl was found to increase the kinetic rates by augmenting the acid strength of the catalyst, such as p-toluenesulfonic acid. nih.gov This enhancement is attributed to the interactions between the ionic liquid species and the acid catalyst, which leads to a more effective protonation of the substrate. nih.gov
The mechanism in such reactions involves the stabilization of charged intermediates. In alkylation reactions, the ionic liquid can facilitate the formation of carbocation intermediates, a key step in the reaction pathway. The polar environment provided by the ionic liquid helps to stabilize these transient species, thereby lowering the activation energy of the reaction.
Table 1: Influence of Imidazolium-Based Ionic Liquids on Acid-Catalyzed Reactions
| Reaction Type | Ionic Liquid | Role of Ionic Liquid | Mechanistic Aspect | Reference |
| Cellulose Depolymerization | 1-butyl-3-methylimidazolium chloride | Enhances Hammett acidity of the catalyst | Increases the population of protonated glycosidic sites | nih.gov |
| Alkylation (proposed) | This compound | Acid catalyst/co-catalyst | Stabilization of carbocation intermediates | N/A |
Synergistic Catalytic Effects with Metal Salts (e.g., Cycloaddition of CO2 and Epoxides)
The combination of imidazolium-based ionic liquids with metal salts has been shown to create highly effective synergistic catalytic systems for the cycloaddition of carbon dioxide (CO2) and epoxides to produce cyclic carbonates. researchgate.net This reaction is of significant interest as it represents a pathway for CO2 utilization. nih.govresearchgate.net The catalytic activity of imidazolium (B1220033) salts in this reaction is often enhanced by the presence of a co-catalyst, such as zinc bromide. researchgate.net
The proposed mechanism involves a dual activation role. The metal salt, acting as a Lewis acid, coordinates with the oxygen atom of the epoxide, which facilitates the nucleophilic attack by the chloride anion of the ionic liquid, leading to the opening of the epoxide ring. mdpi.com The imidazolium cation is believed to play a role in activating the epoxide and stabilizing the intermediates. The vinyl group in this compound offers the potential for polymerization, allowing for the creation of supported ionic liquid catalysts with enhanced stability and recyclability. researchgate.net
Table 2: Synergistic Catalysis in CO2 Cycloaddition
| Ionic Liquid | Metal Salt (Co-catalyst) | Reaction | Key Synergistic Effect | Reference |
| Imidazolium Salts | Zinc Bromide | CO2 + Butyl Glycidyl Ether → Cyclic Carbonate | Enhanced reactivity and higher conversion of the epoxide | researchgate.net |
| Amine-Functionalized Ionic Liquid | N/A (dual function) | CO2 + Epichlorohydrin → Cyclic Carbonate | Imidazolium ring catalyzes ring-opening, protonated amine stabilizes anion | nih.gov |
| SiO2-supported 1-n-butyl-3-methylimidazolium halides | N/A | CO2 + Epoxides → Cyclic Carbonates | High yields and selectivities under mild conditions | rsc.orgresearchgate.net |
Organocatalysis via In-Situ Generated N-Heterocyclic Carbenes (NHCs)
Imidazolium salts are well-known precursors for the in-situ generation of N-Heterocyclic Carbenes (NHCs) in the presence of a base. nih.gov These NHCs are potent organocatalysts for a variety of chemical transformations. nih.gov The deprotonation of the C2-proton of the imidazolium ring of this compound would yield the corresponding vinyl-substituted NHC. This reactive intermediate can then participate in catalytic cycles.
A classic example of NHC catalysis is the benzoin (B196080) condensation. tci-thaijo.org The mechanism involves the nucleophilic attack of the NHC on an aldehyde to form a Breslow intermediate. mdpi.com This key intermediate, through a proton transfer, undergoes a change in polarity (umpolung), allowing it to act as a nucleophile and attack a second aldehyde molecule. Subsequent elimination of the NHC catalyst regenerates the catalyst and yields the benzoin product. nih.gov The presence of the vinyl group on the imidazolium ring allows for the potential immobilization of the NHC catalyst onto a polymer support, which can aid in catalyst separation and reuse.
A significant advantage of using ionic liquids as catalysts or catalyst supports is their potential for recycling and reuse, which is a key principle of green chemistry. researchgate.netscispace.com The non-volatile nature of ionic liquids facilitates their separation from reaction products, often through simple decantation or extraction. scispace.com
Studies on the recycling of imidazolium-based ionic liquid catalysts have shown that they can be reused for multiple cycles without a significant loss of activity. researchgate.net For instance, in the benzoylation of anisole, an ionic liquid catalyst was recycled for up to six runs with only a slight decrease in the yield of the desired product. researchgate.net Similarly, in extractive desulfurization, 1-butyl-3-methylimidazolium chloride could be reused for up to four cycles with retained, albeit lower, efficiency. nih.gov The vinyl functionality of this compound is particularly advantageous for creating polymerized ionic liquids (PILs), which offer enhanced mechanical stability and can be readily recovered and reused. researchgate.net Research on such PILs has demonstrated their potential for repeated use in catalytic applications, such as the conversion of CO2, for ten or more successive runs with stable catalytic activity. researchgate.net
Application as a Reaction Medium and Green Solvent
Beyond its catalytic roles, this compound can also serve as a reaction medium, offering a green alternative to conventional volatile organic solvents.
Imidazolium-based ionic liquids are recognized for their ability to dissolve a wide range of organic and inorganic compounds, including polymers like cellulose. nih.govrsc.org This high dissolving power can lead to enhanced reaction rates by bringing reactants into a single phase. nih.gov The polarity of ionic liquids, which is often comparable to that of alcohols like methanol (B129727) and ethanol, can be tuned by modifying the cation and anion, allowing for the optimization of reaction conditions. digitallibrary.co.in
The use of ionic liquids as reaction media can also influence the reaction mechanism and selectivity. For example, in the acid-catalyzed hydrolysis of cellulose, the ionic liquid not only acts as a solvent but also actively participates in the catalysis by enhancing the acidity of the system. nih.govrsc.org In other reactions, the ionic liquid can stabilize transition states or intermediates, leading to accelerated reaction rates. The unique environment provided by the ionic liquid can also suppress side reactions, leading to higher product yields and selectivity. The ability of this compound to be polymerized allows for the creation of novel reaction media where the solvent is also a solid support, further simplifying product separation and catalyst recycling.
Homogeneous and Heterogeneous Catalysis in Ionic Liquid Media
1-butyl-3-ethenylimidazolium chloride and its analogues serve a dual function in catalysis: as a stable medium for homogeneous reactions and as a precursor for solid, heterogeneous catalysts. In homogeneous catalysis, imidazolium-based ionic liquids are valued for their ability to dissolve a wide range of organic, inorganic, and organometallic compounds, including catalytic species. While specific studies on 1-butyl-3-ethenylimidazolium chloride as a passive solvent are less common than for its methyl-substituted analogue (1-butyl-3-methylimidazolium chloride), its properties are comparable. The presence of the ionic liquid can enhance the rate and selectivity of reactions by stabilizing charged intermediates or catalyst complexes.
The vinyl functionality is particularly significant for creating heterogeneous catalysts. Through polymerization, the ionic liquid is transformed from a liquid medium into a solid polymer support, known as a poly(ionic liquid) or PIL. This process immobilizes the catalytic centers, combining the advantages of homogeneous catalysis (high activity) with those of heterogeneous catalysis (ease of separation and catalyst recycling). For example, a porous hybrid catalyst was synthesized by the copolymerization of a similar ionic liquid, 3-n-butyl-1-vinylimidazolium bromide, with divinylbenzene. This resulting solid material, after anion exchange with a heteropolyacid, demonstrated very good catalytic activity, a large surface area, and was easily isolated from the reaction mixture for reuse.
Mechanisms of Biopolymer (e.g., Cellulose, Lignocellulose) Processing and Dissolution
The dissolution of biopolymers like cellulose and lignocellulose is a critical step in biorefining, and imidazolium chlorides are exceptionally effective solvents for this purpose. The mechanism of dissolution, extensively studied for the analogous compound 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), provides a clear model for how 1-butyl-3-ethenylimidazolium chloride functions.
The primary mechanism involves the disruption of the extensive intermolecular and intramolecular hydrogen-bonding network that gives cellulose its crystalline and recalcitrant structure. The chloride anion (Cl⁻) is the key active agent in this process. It acts as a strong hydrogen bond acceptor, forming new hydrogen bonds with the hydroxyl protons of the cellulose chains. This interaction effectively breaks the existing hydrogen bonds between cellulose molecules, allowing the polymer chains to separate and become solvated by the ionic liquid.
Quantum chemistry calculations and molecular dynamics simulations have confirmed this mechanism, showing that while both the imidazolium cation and the chloride anion interact with the cellulose oligomer, the anions play the dominant role. The anions occupy the first coordination shell around the biopolymer, and the interaction energy between the anions and the oligomer is significantly larger than that between the cations and the oligomer. The imidazolium cations also contribute by interacting with the hydroxyl oxygen atoms, further assisting in breaking the native hydrogen-bond structure. This combined effect of the anion and cation leads to the efficient dissolution of the biopolymer. Studies using NMR relaxation on model systems have demonstrated a 1:1 stoichiometric interaction between the carbohydrate hydroxyl protons and the chloride ions of the ionic liquid.
Electrochemical Applications
Fundamental Studies of Ion Mobility and Charge Transfer in Ionic Liquid Electrolytes
Ionic liquids are promising electrolytes for various electrochemical devices, including batteries and supercapacitors, due to their high ionic conductivity, wide electrochemical windows, and low volatility. Fundamental studies on ion mobility and charge transfer are crucial for optimizing their performance.
Research on a structurally similar compound, 1-butyl-3-vinylbenzylimidazolium bis(trifluoromethanesulfonyl)imide, provides insight into the charge transport mechanisms. The ionic conductivity (σ₀) of the pure ionic liquid is significantly higher than its polymerized counterpart (polyIL), by a factor of about 1000. For instance, the ionic conductivity of the monomer was measured at 3.4 × 10⁻⁴ S cm⁻¹ at 298 K. Charge transport is understood to occur through a hopping mechanism, where ions move between adjacent sites within the liquid structure.
The diffusion coefficients of the cation and anion can be measured by Pulsed-Field-Gradient Nuclear Magnetic Resonance (PFG-NMR). In blends of the ionic liquid and its polymer, the diffusion coefficient for the cation was found to be slightly higher than that of the anion. Blending the ionic liquid with its polymer allows for the creation of solid-state electrolytes, where the polymer matrix provides mechanical stability while the mobile ions of the liquid component facilitate charge transport. The temperature dependence of conductivity in similar 1-vinyl-3-alkyl imidazolium bromide ionic liquids was found to follow the Arrhenius equation, indicating a thermally activated process. researchgate.net
Table 1: Comparative Properties of an Ionic Liquid and its Polymer
| Property | Monomer Ionic Liquid (IL) | Polymerized Ionic Liquid (polyIL) |
| Ionic Conductivity (σ₀) at 298 K | 3.4 × 10⁻⁴ S cm⁻¹ | ~ 3.4 × 10⁻⁷ S cm⁻¹ |
| Mechanical Storage Modulus (G') | Low (e.g., 7.5 Pa) | High (factor of 10,000 > IL) |
| Charge Transport Mechanism | Ion Hopping | Ion Hopping |
Electroorganic Synthesis in Ionic Liquid Media
Imidazolium-based ionic liquids are widely regarded as suitable media for electrochemical applications, including electroorganic synthesis. nih.gov Their key advantages stem from their inherent ionic conductivity, which often eliminates the need for an additional supporting electrolyte, and their wide electrochemical potential windows, which allow for the oxidation or reduction of a broad range of organic substrates without solvent decomposition. nih.govutexas.edu
While specific studies detailing the use of 1-butyl-3-ethenylimidazolium chloride in electroorganic synthesis are not widely reported, the general properties of imidazolium ILs make it a strong candidate for such applications. nih.gov They can stabilize reactive intermediates and radical ions formed during electrochemical reactions, potentially leading to different product selectivities compared to conventional molecular solvents. The vinyl group also offers the possibility of in situ electropolymerization, allowing for the modification of electrode surfaces or the formation of conductive polymer films during the synthesis process. This could be exploited to create novel electrochemical reactors or sensors.
Advanced Materials Components
Use in the Preparation of Hybrid Materials and Composites
The defining feature of 1-butyl-3-ethenylimidazolium chloride is its polymerizable vinyl group, which enables its use as a monomer for creating advanced functional materials. Poly(ionic liquid)s (PILs) derived from this monomer combine the properties of ionic liquids with the mechanical stability and processability of polymers. researchgate.net
These PILs are versatile components for hybrid materials and composites. They can be synthesized as homopolymers or copolymerized with other monomers, such as divinylbenzene, to create cross-linked, porous materials with high surface areas. rsc.org These porous PILs have applications in catalysis and as sorbents for gas separation.
Furthermore, the exceptional ability of this ionic liquid to dissolve biopolymers like cellulose facilitates the creation of novel biocomposites. By dissolving cellulose in 1-butyl-3-ethenylimidazolium chloride, it can be blended with other polymers that are co-soluble or dispersible in the ionic liquid. Upon regeneration, a homogeneous composite material is formed. For instance, this approach has been used to prepare biocomposite films of cellulose and polyvinyl alcohol (PVA). The ionic liquid acts as a processing aid to create an intimate blend of the two polymers, resulting in a biodegradable composite with tailored mechanical and physical properties. The vinyl group also presents the opportunity to graft the ionic liquid onto the cellulose backbone or to polymerize it within the cellulose matrix, forming a covalently linked hybrid material.
Interfacial Phenomena and Material Interactions in Ionic Liquid-Based Systems
The interfacial behavior of ionic liquids (ILs), such as this compound (also known as 1-butyl-3-vinylimidazolium chloride, [BVIM][Cl]), and the materials derived from them, is a critical area of research that dictates their performance in advanced applications. The unique structure of [BVIM][Cl], featuring a charged imidazolium head group, a butyl chain, and a polymerizable vinyl group, allows for complex interactions at various interfaces (solid-liquid, liquid-liquid, and gas-solid). These interactions are governed by a combination of electrostatic forces, van der Waals interactions, and hydrogen bonding, which influence phenomena like adsorption, surface wetting, and the formation of structured liquid interfaces.
A primary application stemming from the interfacial properties of [BVIM][Cl] is its use as a monomer to create poly(ionic liquids) (PILs). These polymers combine the intrinsic properties of ionic liquids with the mechanical stability and processability of macromolecules. researchgate.net The resulting PILs, such as poly(1-butyl-3-vinylimidazolium chloride), are particularly effective as advanced materials for separation and adsorption processes, where their interactions with surfaces and target molecules are paramount. researchgate.net For instance, PILs derived from vinylimidazolium monomers have been extensively investigated as adsorbents for CO2 separation. researchgate.net The high density of ionic sites on the polymer backbone facilitates strong interactions with quadrupolar molecules like CO2, leading to effective adsorption. researchgate.net Research on a related poly(ionic liquid) demonstrated a CO2 adsorption capacity of 9.02 mg/g at 295 K and 1 bar, which was noted to be significantly higher than that of the corresponding ionic liquid monomer. researchgate.net These materials also exhibit good adsorption selectivity for CO2 over N2 and possess favorable regeneration efficiency. researchgate.net
While specific adsorption data for the [BVIM][Cl] monomer is not extensively detailed in the literature, the behavior of the closely related and structurally similar ionic liquid, 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]), provides significant insight into the material interactions of this class of compounds. Studies on [BMIM][Cl] reveal its strong potential as an adsorbent for various substances from aqueous solutions.
For example, when [BMIM][Cl] is immobilized on a polymer support, it shows remarkable efficacy in adsorbing metal ions. In one study, such a system was used to separate vanadium (V), achieving a high adsorption capacity. figshare.com The stability of this interaction is highlighted by the fact that the material retained over 93% of its original adsorption capacity after 15 cycles. figshare.com
Similarly, the adsorption of [BMIM][Cl] itself onto functional materials has been investigated. Functional carbonaceous materials (FCM) derived from cellulose have been used as adsorbents to recover [BMIM][Cl] from water. nih.govresearcher.life Despite a low surface area (ca. 20 m²/g), these materials exhibited an adsorption capacity comparable to commercial activated carbon. nih.govresearcher.life This high capacity is attributed to the high content of polar oxygenated groups (-OH, -C=O, -COOH) on the FCM surface, which interact strongly with the ionic liquid. nih.govresearcher.life The adsorption process was found to be spontaneous and exothermic, fitting well with the Freundlich adsorption model, which describes adsorption on heterogeneous surfaces. nih.govresearcher.life
The kinetics and thermodynamics of these interactions have been quantified, providing a deeper understanding of the underlying mechanisms.
Table 1: Adsorption Performance of Supported 1-Butyl-3-methylimidazolium chloride for Vanadium (V) Separation
| Parameter | Value | Source |
|---|---|---|
| Adsorbate | Vanadium (V) | figshare.com |
| Maximum Adsorption Capacity | 222.42 mg/g | figshare.com |
Table 2: Thermodynamic and Isothermal Analysis of 1-Butyl-3-methylimidazolium chloride Adsorption on Functional Carbon Microspheres
| Parameter | Finding | Source |
|---|---|---|
| Adsorption Kinetics | Well-described by pseudo-second-order kinetics | nih.govresearcher.life |
| Adsorption Isotherm Model | Freundlich adsorption model | nih.govresearcher.life |
| Thermodynamic Nature | Spontaneous and exothermic | nih.govresearcher.life |
The presence of the vinyl group in this compound offers the distinct advantage of covalent immobilization onto material surfaces or polymerization to form cross-linked networks. researchgate.net This capability is crucial for creating robust and regenerable materials for applications in catalysis, separation, and materials science, where preventing the leaching of the ionic liquid is essential. The interactions of these functionalized materials are dictated by the fundamental properties of the imidazolium cation, as demonstrated by its analogues. researchgate.netnih.gov
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Sustainability
The conventional synthesis of [BVIM]Cl typically involves the quaternization of 1-vinylimidazole (B27976) with 1-chlorobutane (B31608). While effective, this method is prompting researchers to investigate more sustainable alternatives. Future efforts are geared towards "green chemistry" principles to minimize environmental impact and production costs.
Key areas of development include:
Bio-based Precursors: Exploration into synthesizing the imidazolium (B1220033) core and the alkyl chains from renewable resources is a significant trend. This approach aims to reduce the reliance on petroleum-based feedstocks.
Solvent-Free Synthesis: Research is moving towards solvent-free reaction conditions, which simplifies purification, reduces waste, and lowers energy consumption.
Alternative Alkylating Agents: Investigating the use of less hazardous and more efficient alkylating agents is another avenue for improving the sustainability of the synthesis process.
Catalyst Optimization: The development of highly efficient and recyclable catalysts for the quaternization reaction can lead to higher yields and reduced waste streams.
These advancements are crucial for the large-scale and environmentally responsible production of [BVIM]Cl.
Multi-Scale Modeling and Simulation for Predictive Design
To accelerate the discovery of new materials based on [BVIM]Cl, computational modeling and simulation are becoming indispensable tools. These methods provide insights into the material properties at various scales, from the molecular to the macroscopic level, enabling a more rational and predictive design process.
Future research in this area will likely focus on:
Force Field Development: Creating more accurate force fields for molecular dynamics simulations of poly(1-butyl-3-vinylimidazolium chloride) (P[BVIM]Cl) and its composites will lead to more reliable predictions of their physical and chemical properties.
Predicting Transport Properties: Simulations are being employed to predict ionic conductivity, diffusion coefficients, and viscosity of [BVIM]Cl-based materials, which is critical for their application in electrochemical devices.
Understanding Intermolecular Interactions: Modeling can elucidate the nature of interactions between the polymer chains, counter-ions, and any incorporated guest molecules, which governs the material's bulk properties.
By leveraging computational tools, researchers can screen a vast number of potential material compositions and structures before engaging in extensive experimental work, thereby saving time and resources.
Integration with Advanced In-Situ Characterization for Mechanistic Insights
A deeper understanding of the polymerization kinetics and the evolution of material structure during its formation is essential for controlling the final properties of P[BVIM]Cl-based materials. The integration of advanced in-situ characterization techniques is a key trend in this direction.
Emerging techniques being applied include:
In-situ Spectroscopy: Techniques like Near-Infrared (NIR) and Raman spectroscopy can be used to monitor the polymerization of [BVIM]Cl in real-time, providing valuable data on reaction rates and monomer conversion.
In-situ Rheology: This allows for the study of the viscoelastic properties of the material as it polymerizes, offering insights into gelation and network formation.
In-situ Small-Angle X-ray Scattering (SAXS): SAXS can reveal the evolution of nanoscale structures during polymerization-induced self-assembly, which is crucial for creating materials with controlled morphologies.
These in-situ methods provide a dynamic picture of the material formation process, which is a significant step up from traditional post-synthesis characterization.
Exploration of Structure-Function Relationships in Advanced Applications
A major focus of future research is to establish clear relationships between the molecular structure of [BVIM]Cl-based polymers and their performance in specific applications. This involves systematically varying the polymer architecture and studying the resulting changes in its functional properties.
Key research areas include:
Membrane Technology: The performance of P[BVIM]Cl-based membranes for applications like gas separation and water purification is highly dependent on their structure. Researchers are investigating how factors like alkyl chain length, counter-ion choice, and cross-linking density affect permeability and selectivity.
Biomedical Applications: In the biomedical field, the interaction of P[BVIM]Cl with biological systems is of great interest. Studies are focusing on how the polymer's structure influences its antimicrobial activity, biocompatibility, and potential for drug delivery.
Hydrogels: The swelling behavior, mechanical strength, and responsiveness of P[BVIM]Cl hydrogels are being tuned by modifying their chemical structure for applications in areas like soft robotics and tissue engineering.
A thorough understanding of these structure-function relationships is critical for the rational design of materials with tailored properties for specific and demanding applications.
Design of Next-Generation Poly(Ionic Liquid)s and Hybrid Materials for Specific Functions
Building on the fundamental understanding of structure-function relationships, the next frontier is the design of more complex and functional materials derived from [BVIM]Cl. This involves moving beyond simple homopolymers to create sophisticated architectures with precisely controlled properties.
Future trends in material design include:
Copolymers and Blends: Copolymerizing [BVIM]Cl with other monomers or blending P[BVIM]Cl with other polymers is a versatile strategy to combine different properties and create materials with enhanced performance.
Cross-linked Networks: The development of cross-linked P[BVIM]Cl networks is leading to robust materials with improved mechanical stability and solvent resistance, which is beneficial for applications like catalysis and sorption.
Hybrid Materials and Composites: Incorporating P[BVIM]Cl into inorganic matrices or creating composites with materials like cellulose (B213188) or carbon nanotubes is opening up possibilities for new functional materials with synergistic properties. For example, P[BVIM]Cl can be used to modify the surface of membranes to improve their anti-biofouling characteristics.
Post-Polymerization Modification: Modifying the P[BVIM]Cl backbone after polymerization provides another route to introduce new functionalities and fine-tune the material properties for specific applications.
The ability to create these next-generation materials will significantly broaden the application scope of 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride and its polymeric derivatives.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing 1-butyl-3-ethenylimidazolium chloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via quaternization of 1-vinylimidazole with 1-chlorobutane. A typical procedure involves refluxing the reactants in an anhydrous solvent (e.g., benzene or acetonitrile) under nitrogen to prevent moisture interference . Optimization includes:
- Temperature : 70–90°C for 24–48 hours.
- Solvent selection : Polar aprotic solvents enhance reactivity.
- Purification : Washing with ethyl acetate and recrystallization from methanol/ethyl acetate mixtures .
- Key Data :
| Parameter | Optimal Range | Reference |
|---|---|---|
| Reaction Time | 24–48 hours | |
| Solvent | Benzene/ACN | |
| Yield | 70–85% |
Q. Which spectroscopic and analytical techniques are critical for characterizing 1-butyl-3-ethenylimidazolium chloride?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., vinyl proton signals at δ 5.0–6.5 ppm; butyl chain protons at δ 0.8–1.8 ppm) .
Advanced Research Questions
Q. How does the ethenyl substituent influence the compound’s reactivity in polymerization or copolymerization applications?
- The ethenyl group enables radical or ionic polymerization, forming polymeric ionic liquids (PILs). For example:
- Copolymerization : With vinylpyrrolidone to create water-soluble polymers for biomedical or catalytic supports .
- Methodology : Use azobisisobutyronitrile (AIBN) as a radical initiator in DMF at 60–80°C .
Q. What role does 1-butyl-3-ethenylimidazolium chloride play in biphasic catalytic systems, and how does anion choice affect performance?
- Applications : As a solvent/stabilizer for transition metal nanoparticles (e.g., Ru or Rh) in hydrogenation or cross-coupling reactions .
- Anion Effects :
- Chloride (Cl⁻) : Enhances Lewis acidity, improving substrate activation but may corrode equipment.
- Alternative Anions : BF₄⁻ or PF₆⁻ increase hydrophobicity, enabling easier product separation .
Q. How can computational modeling resolve discrepancies in experimental data regarding cation-anion interactions?
- Approach : Use density functional theory (DFT) to model hydrogen bonding and van der Waals interactions between the imidazolium cation and chloride anion.
- Case Study : X-ray data for 1-butyl-3-cyclododecyloxymethylimidazolium chloride revealed unexpected anion-cation hydrogen bonds (O–H···Cl), prompting re-evaluation of force fields in simulations .
Methodological Challenges & Contradictions
Q. Why do synthesis yields vary across studies, and how can reproducibility be improved?
- Factors :
- Moisture sensitivity : Imidazolium salts are hygroscopic; strict anhydrous conditions are critical .
- Side reactions : Competing alkylation at N1 vs. N3 positions may occur if stoichiometry is unbalanced.
Q. What are the limitations of using 1-butyl-3-ethenylimidazolium chloride in cellulose dissolution, and how do they compare to methylimidazolium analogs?
- Comparison :
- 1-Butyl-3-methylimidazolium chloride : High cellulose solubility due to strong hydrogen-bond basicity .
- 1-Butyl-3-ethenyl analog : Reduced solubility observed due to steric effects from the vinyl group.
Safety & Handling
Q. What precautions are essential for handling 1-butyl-3-ethenylimidazolium chloride in laboratory settings?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
